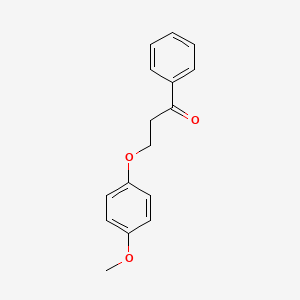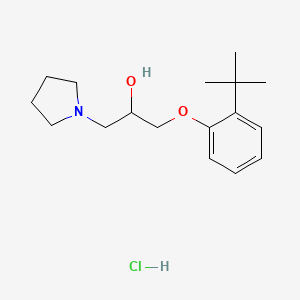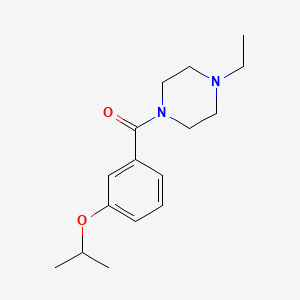
3-(4-methoxyphenoxy)-1-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenoxy)-1-phenyl-1-propanone is a chemical compound commonly known as PMK or PMK glycidate. It is a precursor to the drug MDMA (3,4-methylenedioxymethamphetamine), which is a popular recreational drug known for its euphoric and empathogenic effects. PMK glycidate is also used in the synthesis of other drugs, including MDA (3,4-methylenedioxyamphetamine) and MDEA (3,4-methylenedioxy-N-ethylamphetamine). In recent years, PMK glycidate has gained attention from the scientific community for its potential applications in research and development.
Wirkmechanismus
The mechanism of action of PMK glycidate is not well understood, as it is primarily used as a precursor to other drugs. However, it is believed that PMK glycidate is metabolized in the body to form MDMA, which acts on the serotonin system in the brain. MDMA is known to increase the release of serotonin, dopamine, and norepinephrine, leading to its characteristic effects.
Biochemical and Physiological Effects:
As a precursor to MDMA, PMK glycidate is not known to have any significant biochemical or physiological effects on its own. However, MDMA is known to have several effects on the body, including increased heart rate, blood pressure, and body temperature. MDMA can also cause dehydration, muscle tension, and jaw clenching. Long-term use of MDMA has been associated with neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
PMK glycidate has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other precursors. PMK glycidate also has a high yield and is easy to synthesize. However, PMK glycidate has limitations as well. It is a controlled substance in many countries and requires special permits and licenses for use in research. Additionally, PMK glycidate is a precursor to a drug with known neurotoxicity and potential for abuse, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research involving PMK glycidate. One area of interest is the development of new drug analogs and derivatives using PMK glycidate as a starting material. Researchers are also exploring the use of PMK glycidate in the synthesis of fluorescent dyes for imaging and microscopy. Additionally, there is ongoing research into the neurotoxicity and cognitive effects of MDMA and other related drugs, which may have implications for the use of PMK glycidate in research.
Synthesemethoden
PMK glycidate can be synthesized through several methods, including the Wacker oxidation reaction, the Henkel reaction, and the Leuckart-Wallach reaction. The Wacker oxidation reaction involves the oxidation of safrole, a natural compound found in sassafras oil, using palladium and oxygen. The Henkel reaction involves the condensation of benzaldehyde and nitroethane, followed by reduction and cyclization. The Leuckart-Wallach reaction involves the reduction of phenylacetone, followed by reaction with methoxyphenylacetic acid.
Wissenschaftliche Forschungsanwendungen
PMK glycidate has potential applications in several areas of scientific research. It can be used as a starting material for the synthesis of various drugs, including MDMA, MDA, and MDEA. PMK glycidate can also be used in the development of new drug analogs and derivatives. Additionally, PMK glycidate can be used in the synthesis of fluorescent dyes, which have applications in imaging and microscopy.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenoxy)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-9-15(10-8-14)19-12-11-16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAARWMLWHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-1-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)


![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)
![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4988394.png)